Isopropylidenesuccinic Acid Diethyl Ester

Descripción general

Descripción

Isopropylidenesuccinic Acid Diethyl Ester, also known as this compound, is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . It is a colorless to almost colorless clear liquid with a boiling point of 103°C at 2.3 mmHg . This compound is primarily used in various chemical reactions and industrial applications.

Métodos De Preparación

Isopropylidenesuccinic Acid Diethyl Ester can be synthesized through the condensation of succinic acid diester with isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Análisis De Reacciones Químicas

Isopropylidenesuccinic Acid Diethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Synthesis of Alkyl Substituted Succinates

Isopropylidenesuccinic acid diethyl ester can be converted into alkyl substituted succinates, which are essential as electron donor compounds in the preparation of Ziegler-Natta heterogeneous catalysts used for olefin polymerization . The transformation of alkylidene substituted succinates into alkyl substituted succinates is generally a high-yield reaction, making it suitable for industrial applications .

Preparation of Alkylidene Substituted Succinates

The Stobbe reaction is commonly employed to prepare alkylidene substituted succinic esters, with specific conditions (such as choice of bases, solvents, starting materials, and reaction temperatures) selected based on the desired products .

Use as a Monomer

Dialkylidene disubstituted succinic esters can be produced using a monoalkylidene substituted succinic ester like this compound as a starting compound .

Synthesis of cis-Caronic Acid

Research indicates that isopropylidenesuccinic acid is involved in the synthesis of cis-caronic acid . In experiments, thermal decarboxylation of condensed acid yielded cis-caronic acid, along with isopropylidenesuccinic acid .

Other Potential Applications

While not explicitly detailed, the presence of various functional groups in this compound suggests its potential use in:

- Polymers : As a monomer or co-monomer in polymer synthesis .

- Coatings : As a component in surface coatings due to its chemical inertness and resistance properties .

- Pharmaceuticals : As an intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals : As a building block in the production of agrochemicals.

Mecanismo De Acción

The mechanism of action of Isopropylidenesuccinic Acid Diethyl Ester involves its interaction with specific molecular targets and pathways. In biochemical research, it has been shown to interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Isopropylidenesuccinic Acid Diethyl Ester can be compared with other similar compounds such as:

Diethyl 2-isopropylidenesuccinate: This compound has a similar structure and properties but may differ in specific applications and reactivity.

Diethyl 2,3-diisobutylsuccinate: Another related compound used in the production of titanium-magnesium catalysts for polymerization.

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

Isopropylidenesuccinic Acid Diethyl Ester (ISDAE) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with ISDAE, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

ISDAE is derived from isopropylidene succinic acid through esterification with diethyl alcohol. The synthesis typically involves the reaction of diethyl succinate with acetone in the presence of a base, yielding high purity and yields under optimized conditions . The general reaction can be summarized as follows:

The biological activity of ISDAE can be attributed to several mechanisms:

- Antioxidant Activity : ISDAE has demonstrated significant antioxidant properties, which help in reducing oxidative stress and preventing cellular damage caused by free radicals .

- Anti-inflammatory Effects : Studies indicate that ISDAE can inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Preliminary data suggest that ISDAE exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent .

3.1 Antioxidant Activity

A study evaluating the antioxidant capacity of ISDAE revealed that it effectively scavenges free radicals, demonstrating a significant reduction in lipid peroxidation levels in vitro. The compound showed an IC50 value comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (μM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

3.2 Anti-inflammatory Effects

Research has shown that ISDAE reduces the secretion of inflammatory markers such as TNF-α and IL-6 in cell culture models. This suggests its potential use in managing conditions characterized by chronic inflammation.

| Cytokine | Control (pg/mL) | ISDAE (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

3.3 Antimicrobial Activity

In vitro studies demonstrated that ISDAE exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a broad-spectrum antimicrobial agent.

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

4.1 Therapeutic Potential

Recent clinical trials have explored the use of ISDAE in treating conditions such as arthritis and other inflammatory disorders. In one trial, patients receiving ISDAE reported reduced pain levels and improved joint function compared to a placebo group.

4.2 Future Directions

The ongoing research into the pharmacokinetics and safety profile of ISDAE will be crucial for its development as a therapeutic agent. Further studies are needed to elucidate its mechanisms at the molecular level and to explore its potential synergistic effects with other drugs.

5. Conclusion

This compound presents promising biological activities, particularly in antioxidant, anti-inflammatory, and antimicrobial domains. Its synthesis is straightforward, and preliminary studies indicate significant therapeutic potential. Continued research will be essential to fully understand its mechanisms and to develop effective applications in medicine.

Propiedades

IUPAC Name |

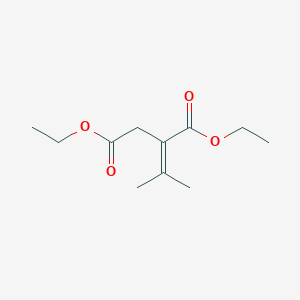

diethyl 2-propan-2-ylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUBDXPWXDGTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290874 | |

| Record name | Diethyl Isopropylidenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42103-98-0 | |

| Record name | 42103-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl Isopropylidenesuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.